molecular formula C25H21N3O5S B2632441 (E)-ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 321975-79-5

(E)-ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2632441
CAS No.: 321975-79-5
M. Wt: 475.52
InChI Key: VNQDIOAVTDNXCZ-CNTOZLEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H21N3O5S and its molecular weight is 475.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Studies

A study by Maddila et al. (2012) reported the synthesis of novel derivatives similar to the compound . These compounds were characterized using various spectroscopic techniques and analyzed for their antioxidant, antibacterial, and antifungal activities, showing potential in biological applications (Maddila, Damu, Oseghe, Abafe, Rao, & Lavanya, 2012).

Cycloaddition Reactions and Structural Analysis

The work by Zeng et al. (2018) involved the cycloaddition reactions of compounds closely related to the specified compound, leading to the synthesis of novel derivatives. The structures of these derivatives were thoroughly characterized by NMR, IR, HRMS, and X-ray crystallographic analysis, indicating their relevance in structural chemistry and drug design (Zeng, Ren, Fu, & Li, 2018).

Supramolecular Aggregation and Conformational Features

Nagarajaiah and Begum (2014) synthesized and evaluated the structural aspects of compounds similar to the specified one. Their study provided insights into the conformational features and supramolecular aggregation of thiazolopyrimidines, highlighting the impact of substituents on intermolecular interactions, which is crucial in the development of new pharmaceutical compounds (Nagarajaiah & Begum, 2014).

DFT Studies and Molecular Docking

Smitha et al. (2021) conducted a detailed study involving DFT calculations, molecular docking, and MD simulations on derivatives closely related to the specified compound. The research focused on understanding the interaction between receptor and inhibitor ligands, predicting the compound's potential as a drug through binding affinities and hydrogen bond formations (Smitha, Mary, Mary, Serdaroğlu, Chowdhury, Rana, Umamahesvari, Sarojini, & Mohan, 2021).

Properties

IUPAC Name

ethyl (2E)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S/c1-3-33-24(30)22-16(2)26-25-27(20(22)13-12-17-8-5-4-6-9-17)23(29)21(34-25)15-18-10-7-11-19(14-18)28(31)32/h4-15,20H,3H2,1-2H3/b13-12+,21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQDIOAVTDNXCZ-CNTOZLEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.